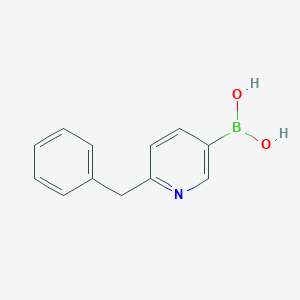
(6-Benzylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Benzylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyl group at the 6-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Benzylpyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is widely used due to its reliability and cost-effectiveness
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Benzylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts, along with bases like potassium acetate, are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Benzylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Benzylpyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology . The compound can inhibit enzymes by binding to active site residues, thereby interfering with their catalytic activity .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Pyridinylboronic acid
- Benzylboronic acid
Comparison: (6-Benzylpyridin-3-yl)boronic acid is unique due to the presence of both a pyridine ring and a benzyl group, which confer distinct electronic and steric properties. This makes it more versatile in certain reactions compared to simpler boronic acids like phenylboronic acid . The combination of these functional groups enhances its reactivity and selectivity in various chemical processes .
Propriétés
Formule moléculaire |
C12H12BNO2 |
|---|---|
Poids moléculaire |
213.04 g/mol |
Nom IUPAC |
(6-benzylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2 |
Clé InChI |
KCMMYGKDKMDRIW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)CC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
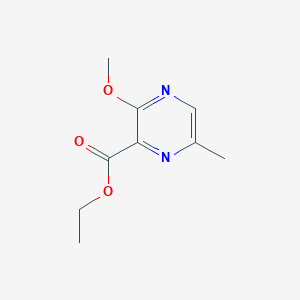

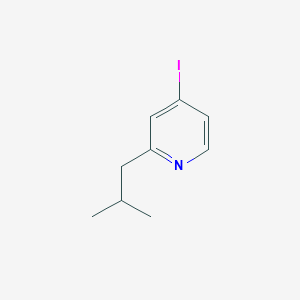
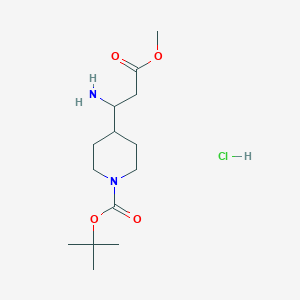
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
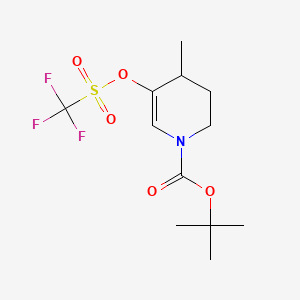
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
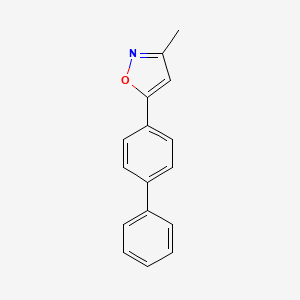
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
